Elevated Lipophilicity (Log P) of Thiogeraniol Relative to Geraniol Alters Partitioning and Bioavailability
Thiogeraniol exhibits substantially greater lipophilicity than its oxygenated analog geraniol. The log Kow (octanol-water partition coefficient) for thiogeraniol is reported as 4.88 (EPI Suite) or 4.62 (predicted) [1]. For geraniol (CAS 106-24-1), the accepted log P value is approximately 3.28-3.47. This differential of approximately +1.4 to +1.6 log units indicates that thiogeraniol is approximately 25-40 times more lipophilic than geraniol [2]. The quantitative difference directly impacts formulation considerations, as lipophilicity governs membrane permeability, dermal absorption, and partitioning behavior in complex mixtures.
| Evidence Dimension | Lipophilicity (Log Kow / Log P) |
|---|---|
| Target Compound Data | Thiogeraniol Log Kow = 4.88 (EPI Suite) or Log P = 4.62 (predicted) |
| Comparator Or Baseline | Geraniol Log P = 3.28-3.47 |
| Quantified Difference | Δ Log P ≈ +1.4 to +1.6 (~25-40× more lipophilic) |
| Conditions | EPI Suite estimation and predicted values; octanol-water partitioning |
Why This Matters
Quantitative Log P differential directly informs formulators about membrane permeability, vehicle compatibility (more lipophilic solvents required), and potential for bioaccumulation—critical for fragrance substantivity and any bioactive application screening.
- [1] Api, A.M. et al. RIFM fragrance ingredient safety assessment, thiogeraniol, CAS registry number 39067-80-6. Food and Chemical Toxicology, 2020, 144 Suppl 1:111616. View Source
- [2] Geraniol physicochemical reference values (PubChem and literature consensus). View Source
